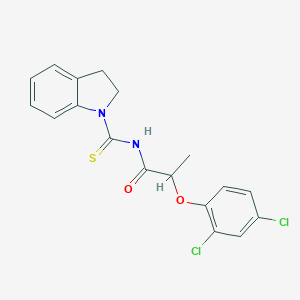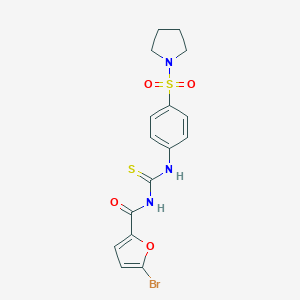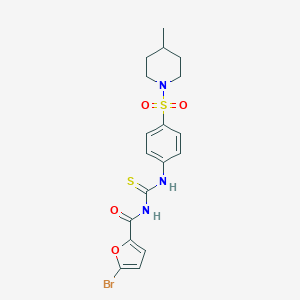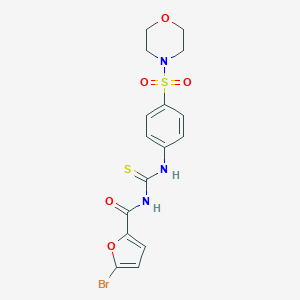![molecular formula C15H11BrN4O4S3 B467544 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide CAS No. 500201-76-3](/img/structure/B467544.png)
4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H11BrN4O4S3 and its molecular weight is 487.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Gastroprotective Properties of Ebrotidine
Ebrotidine is a novel antiulcer drug known for its gastroprotective properties. Unlike other H2-blockers, ebrotidine combines the qualities of an H2-receptor antagonist with a cytoprotective agent, not reliant on prostaglandin generation. Its unique mechanism involves enhancing the physicochemical properties of mucus gel, increasing its dimension, viscosity, hydrophobicity, and hydrogen ion retardation capacity. Additionally, ebrotidine promotes the synthesis and secretion of sulfo- and sialomucins, phospholipids of gastric mucus, and encourages mucin macromolecular assembly. This drug also facilitates the gastric mucosal expression of integrin receptors and the expression of EGF and PDGF receptors, crucial for ulcer healing and maintaining mucosal integrity, showcasing its exceptional ability in mucosal repair and protection against calcium imbalance (Slomiany, Piotrowski, & Slomiany, 1997).
Anti-Helicobacter pylori Activities
Ebrotidine stands out for its potent anti-Helicobacter pylori activities, combining acid-suppressant actions with gastroprotective and antimicrobial properties. It not only has significant anti-H. pylori activity by itself but also enhances the efficacy of common antimicrobial agents used for H. pylori eradication. This drug induces a substantial increase in H. pylori aggregation titer of gastric mucin and displays a remarkable inhibitory effect on H. pylori urease activity, surpassing that of ranitidine, omeprazole, and lansoprazole. Ebrotidine efficiently counters the disruptive effects of H. pylori lipopolysaccharide on gastric epithelium, highlighting its comprehensive role in the treatment of gastric diseases caused by H. pylori (Slomiany, Piotrowski, & Slomiany, 1997).
Bioactive Furanyl- or Thienyl-Substituted Compounds
Furan and thiophene rings are pivotal in drug design, serving as bioactive molecular structures. The substitution with furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl has been essential in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. These modifications significantly affect the activity and selectivity of compounds, showcasing the importance of heteroaryl substituents in developing compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions (Ostrowski, 2022).
Benzofused Thiazole Derivatives as Antioxidant and Anti-inflammatory Agents
The synthesis and pharmacological evaluation of benzofused thiazole derivatives reveal their potential as antioxidant and anti-inflammatory agents. These compounds show distinct anti-inflammatory activity and potent antioxidant action against reactive species, offering a template for the evaluation of new therapeutic agents (Raut et al., 2020).
Quinazoline-4(3H)-ones in Medicinal Chemistry
Quinazoline-4(3H)-one derivatives are important in medicinal chemistry, found in over 200 naturally occurring alkaloids. They serve as a versatile lead molecule, inspiring the synthesis of novel medicinal agents with varied bioactivities. This review emphasizes the structural modifications and biological activities of quinazoline derivatives, highlighting their potential to address antibiotic resistance challenges (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Propriétés
IUPAC Name |
5-bromo-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O4S3/c16-12-6-5-11(24-12)13(21)19-14(25)18-9-1-3-10(4-2-9)27(22,23)20-15-17-7-8-26-15/h1-8H,(H,17,20)(H2,18,19,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZJJKNCAYMPCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC(=O)C2=CC=C(O2)Br)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-iodobenzamide](/img/structure/B467470.png)
![N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B467481.png)

![3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467501.png)
![3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467502.png)



![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B467524.png)




![N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)cyclopropanecarboxamide](/img/structure/B467559.png)